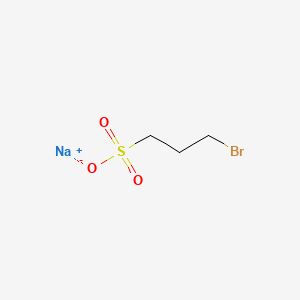

Sodium 3-Bromopropanesulfonate

Description

Historical Context and Evolution of Sulfonate Chemistry Relevant to Sodium 3-Bromopropanesulfonate (B1229281)

The chemistry of sulfonates, salts or esters of sulfonic acid, has a rich history. wikipedia.org Initially, sulfonation processes were major industrial methods for producing a wide range of products, from dyes to detergents. chemithon.com The stability of the carbon-sulfur bond in sulfonic acids is a key characteristic of these compounds. chemithon.com The development of sulfonate chemistry has seen various applications, such as the use of polynaphthalene sulfonates (PNS) in the textile and synthetic rubber industries, and later as dispersants in concrete and oil field cementing. hardtchemical.com

A significant advancement in sulfonate chemistry was the Strecker sulfite (B76179) alkylation, a classic method for preparing sulfonates by displacing a halide with a sulfite salt. wikipedia.org The use of glycosyl sulfonates, first described in 1929, has also been a notable area of research, particularly for their reactivity with nucleophiles to form glycosidic linkages. nih.gov More recently, the focus has shifted towards creating more complex and functionalized sulfonate compounds, like sodium 3-bromopropanesulfonate, for specialized applications in modern synthetic and materials science.

Significance of Organobromine and Organosulfonate Compounds in Synthetic and Materials Science

Organobromine compounds, which contain a carbon-bromine bond, are highly versatile in synthetic chemistry. wikipedia.orgthieme-connect.com The carbon-bromine bond is weaker than a carbon-chlorine bond but stronger than a carbon-iodine bond, providing a good balance of reactivity and stability for many synthetic applications. thieme-connect.com This makes alkyl bromides effective alkylating agents. wikipedia.org Organobromine compounds are crucial intermediates in a variety of reactions, including nucleophilic substitutions, Grignard reactions, and reductive couplings. wikipedia.orgthieme-connect.com They are also found in numerous applications, from pharmaceuticals to flame retardants. wikipedia.orgontosight.ai

Organosulfonate compounds are significant in materials science due to their unique properties. mdpi.comsolubilityofthings.com The sulfonate group is generally stable in water, non-oxidizing, and can confer water solubility to larger molecules. wikipedia.org In materials science, organosulfonates are utilized for their ability to form self-assembled structures through hydrogen bonding. mdpi.comacs.orgnih.gov This has led to their use in creating novel frameworks and modifying the properties of surfaces and polymers. mdpi.comresearchgate.net The weak coordinating ability of organosulfonates to metal centers also makes them useful in the immobilization of cationic metal complexes. mdpi.com

Overview of Key Research Areas Utilizing this compound

This compound serves as a key reagent in several areas of contemporary research due to its bifunctional nature.

Organic Synthesis: In organic synthesis, it is employed as a reagent for alkylation and substitution reactions. chembk.comchembk.com A notable application is its use as a less toxic alternative to the carcinogen 1,3-propane sultone for introducing the hydrophilic N-sulfopropyl group into molecules, such as in the synthesis of chemiluminescent acridinium (B8443388) esters used in immunoassays. tandfonline.com The reaction is facilitated in ionic liquids, highlighting a green chemistry approach. tandfonline.comresearchgate.net

Materials Science and Polymer Chemistry: The compound is used as a sulfonated chain modifier and a dispersion agent. hopaxfc.com It has applications in modifying the permeability of underground formations and in drilling fluids. hopaxfc.com In polymer chemistry, the introduction of the sulfonate group can alter the properties of polymers, for instance, in the anionization of cotton. hopaxfc.com

Battery Technology: There is growing interest in sodium-ion batteries (SIBs) as a potential alternative to lithium-ion batteries (LIBs) due to the abundance and low cost of sodium. mdpi.comflashbattery.tech While specific research detailing the direct use of this compound in SIBs is emerging, the development of new electrode and electrolyte materials is a key focus. mdpi.comresearchgate.net The functional groups present in this compound make it a candidate for investigation in the development of novel electrolyte additives or for modifying electrode surfaces in both LIBs and SIBs to enhance performance and stability. ox.ac.uk

Ethical Considerations and Responsible Research Practices for Halogenated Compounds

The use of halogenated compounds, including organobromine compounds like this compound, necessitates careful consideration of ethical and responsible research practices. solubilityofthings.comsolubilityofthings.com Halogenated organic compounds can be persistent in the environment and have been associated with various health effects. epa.gov

Responsible research and innovation (RRI) principles emphasize the importance of anticipating potential negative impacts, including environmental ones, and engaging in transparent and inclusive research practices. ukrio.org Chemists have a responsibility to promote the peaceful and sustainable application of chemicals and to prevent their misuse. opcw.orgnumberanalytics.com This includes conducting thorough risk assessments to distinguish between the hazard of a substance and the risk associated with its specific use. savemyexams.com

For halogenated compounds, this means minimizing their release into the environment, developing greener synthesis routes, and being transparent about their potential impacts. rroij.complos.org Adherence to ethical guidelines, such as The Hague Ethical Guidelines, promotes a culture of responsible conduct in the chemical sciences. opcw.org

Chemical Compound Information

| Compound Name |

| This compound |

| Bromomethane |

| Polybrominated diphenyl ethers |

| Tetrabromobisphenol-A |

| Tetrabromophthalic anhydride |

| Hexabromocyclododecane |

| Sodium bromoacetate |

| Sodium 2-bromoethylsulfonate |

| 1,3-propane sultone |

| Acridinium dimethylphenyl ester |

| picoline-borane |

| Guanidinium |

| Biphenylalkane |

| 4'-hexadecylbiphenyl-4-sulfonate |

| Tetracosane |

| Methyl trifluoromethanesulfonate |

| N-hydroxysulfosuccinimide |

| Scandium triflate |

| Propane-1,3-sultone |

| 1,4-butane sultone |

| Zonisamide |

| Tisocromide |

| Tris(4-chlorophenyl)methane |

| Tris(4-chlorophenyl)methanol |

| Triclosan |

| Permethrin |

| Heptachloro-1'-methyl-1,2'-bipyrrole |

| Methylmercuric iodide |

| 2-bromo-1,3-diphenyl-1,3-propanedione |

| p,p'-dichlorodiphenyl sulfone |

| Polychlorinated biphenyls |

| Polybrominated diphenyl ethers |

| Perfluoroalkyl substances |

| Perfluorooctanesulfonic acid |

| Vinylsulfonic acid |

| Carbyl sulfate |

| Taurine |

| Thionyl chloride |

| p-toluenesulfonyl chloride |

| Pyridine |

| Potassium carbonate |

| Diisopropylethylamine |

| N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (B81430) |

| Hydrochloric acid |

| Sodium fluoride |

| Fluosilicates |

| Chlorine trifluoride |

| Oxygen difluoride |

| Halon |

| Chlorofluorocarbons |

| Hydrochlorofluorocarbons |

| Hydrofluorocarbons |

| Iodine |

| Astatine |

| Tennessine |

| Lithium |

| Sodium |

| Titanium carbide |

| Sodium vanadium fluorophosphate |

| Aluminum |

| Lithium cobalt oxide |

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 55788-44-8 | wikipedia.orgchembk.comsigmaaldrich.comthermofisher.com |

| Molecular Formula | C3H7BrNaO3S | nih.govchembk.comsolubilityofthings.com |

| Molecular Weight | 225.04 g/mol | thieme-connect.comsigmaaldrich.comsimsonpharma.com |

| IUPAC Name | Sodium 3-bromopropane-1-sulfonate | chembk.comsolubilityofthings.comsolubilityofthings.com |

| Synonyms | 3-Bromopropanesulfonic acid sodium salt, Sodium 3-bromo-1-propanesulfonate | sigmaaldrich.compubcompare.aitcichemicals.com |

| Appearance | White to light yellow crystalline powder | nih.govhopaxfc.com |

| Melting Point | 257-262°C (decomposes) | wikipedia.org |

| Purity | ≥97% or ≥98% | nih.govthieme-connect.comsigmaaldrich.com |

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

sodium;3-bromopropane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7BrO3S.Na/c4-2-1-3-8(5,6)7;/h1-3H2,(H,5,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNZDAVYFINUYOH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)[O-])CBr.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6BrNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635546 | |

| Record name | Sodium 3-bromopropane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55788-44-8 | |

| Record name | Sodium 3-bromopropane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromopropanesulfonic acid sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of Sodium 3 Bromopropanesulfonate

Advanced Synthetic Routes to Sodium 3-Bromopropanesulfonate (B1229281)

The primary synthetic route to Sodium 3-bromopropanesulfonate involves the reaction of 1,3-dibromopropane (B121459) with a sulfite (B76179) salt. A common method utilizes sodium sulfite in an alcoholic solvent. For instance, a mixture of 1,3-dibromopropane and sodium sulfite in ethanol, when heated, yields crude this compound. phasetransfercatalysis.com

Optimizing Reaction Conditions for Enhanced Yield and Purity

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Key parameters that can be optimized to enhance both the yield and purity of the final product include temperature, reaction time, and the molar ratio of the reactants.

In a typical synthesis, the reaction between 1,3-dibromopropane and sodium sulfite is carried out at an elevated temperature, for example at 80°C for 10 hours, to ensure a reasonable reaction rate. phasetransfercatalysis.com The molar excess of 1,3-dibromopropane is often employed to drive the reaction towards the monosubstituted product and minimize the formation of disubstituted byproducts.

Purification of the crude product is essential to achieve the desired purity, which is often greater than 97-98%. This is typically achieved through filtration to remove unreacted sodium sulfite, followed by washing and recrystallization steps. Subsequent acidification of the sodium salt can be performed to yield 3-bromo-1-propanesulfonic acid. phasetransfercatalysis.com

Table 1: Illustrative Reaction Conditions for the Synthesis of this compound

| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Outcome | Reference |

|---|

This table is for illustrative purposes and specific yields and purities would be dependent on precise experimental conditions and purification methods.

Green Chemistry Approaches in the Synthesis of Sulfonates

The principles of green chemistry are increasingly being applied to the synthesis of sulfonates to minimize environmental impact and improve safety. This includes the use of less hazardous solvents, the development of catalyst systems that allow for milder reaction conditions, and improving the atom economy of the reactions.

In the context of sulfonate synthesis, the use of phase transfer catalysis (PTC) represents a greener alternative to traditional methods that often require harsh conditions and the use of volatile organic compounds. PTC can facilitate the reaction between the water-soluble sulfite salt and the organic-soluble haloalkane in a biphasic system, often leading to higher yields and selectivity under milder conditions. acsgcipr.orgmdpi.com The use of biodegradable and recyclable ionic liquids as both solvent and catalyst is another promising green approach. mdpi.com

Role of Solvents and Catalysts in this compound Synthesis

The choice of solvent is critical in the synthesis of this compound as it influences the solubility of the reactants and the reaction rate. Ethanol is a commonly used solvent due to its ability to dissolve 1,3-dibromopropane and its relatively low toxicity. phasetransfercatalysis.com The polarity of the solvent can also affect the reaction; for instance, the electrical conductivity of sodium bromide, a related salt, is influenced by the composition of ethanol-water mixtures, which in turn can impact reaction kinetics. scispace.com

Phase transfer catalysts, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide), can be employed to enhance the reaction rate between the aqueous and organic phases in sulfonate synthesis. alfachemic.com These catalysts work by transporting the sulfite anion from the aqueous phase to the organic phase where it can react with the 1,3-dibromopropane. The efficiency of the phase transfer catalyst can be influenced by its structure and the nature of the leaving group on the alkylating agent. acsgcipr.org

Alkylation Reactions Involving this compound

This compound is a valuable reagent for introducing the sulfopropyl group onto various nucleophiles through alkylation reactions. The presence of the bromine atom provides a reactive site for nucleophilic substitution, while the sulfonate group imparts increased water solubility to the resulting molecule.

N-Alkylation of Nitrogen-Containing Heterocycles

A significant application of this compound is the N-alkylation of nitrogen-containing heterocycles. This reaction is a key step in the synthesis of various functional molecules, including dyes, surfactants, and labels for bioassays. The nitrogen atom in the heterocyclic ring acts as a nucleophile, displacing the bromide ion from this compound to form a new N-C bond.

One of the most well-documented applications of this compound is in the synthesis of N-sulfopropyl acridinium (B8443388) esters. These compounds are highly chemiluminescent and are widely used as labels in immunoassays and other biological detection methods.

The traditional synthesis of these esters often involves the use of 1,3-propane sultone, a potent carcinogen. The use of this compound in ionic liquids has emerged as a safer, greener alternative. The increased reactivity of acridan esters (the reduced form of acridine (B1665455) esters) towards this compound in ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM][BF4]) allows for the efficient introduction of the N-sulfopropyl group, avoiding the need for the hazardous sultone.

The reaction typically involves heating a mixture of the acridan ester, an excess of this compound, and a base such as anhydrous potassium carbonate in an ionic liquid. Subsequent oxidation of the resulting N-sulfopropyl acridan ester yields the desired chemiluminescent N-sulfopropyl acridinium ester. Conversions of over 60% have been reported for this reaction.

Table 2: N-Alkylation of Acridan Dimethylphenyl Esters with this compound in [BMIM][BF4]

| Acridan Ester | Base | Temperature | Time (h) | Conversion to N-sulfopropyl acridinium ester (%) |

|---|---|---|---|---|

| 3a | None | 160-165°C | 3 | 22 |

Data compiled from a study on the green synthesis of chemiluminescent N-sulfopropyl acridinium esters.

This green synthetic approach not only mitigates the safety concerns associated with 1,3-propane sultone but also demonstrates the utility of ionic liquids in enhancing the reactivity of less toxic alkylating agents.

Mechanistic Investigations of Acridan Ester Reactivity with this compound

While specific mechanistic studies detailing the direct reaction between acridan esters and this compound are not extensively documented in publicly available research, the reaction pathway can be inferred from the fundamental reactivity of both compounds. Acridan esters are primarily known for their application in chemiluminescence, a process typically initiated by reaction with an oxidant like hydrogen peroxide under basic conditions. This leads to the formation of a highly unstable dioxetanone intermediate, which decomposes to an excited-state N-methylacridone that emits light upon relaxation. semanticscholar.orgresearchgate.net

This compound, conversely, functions as an alkylating agent. Its primary role in organic reactions is to introduce the -(CH2)3SO3Na group. The mechanism for this is a classic nucleophilic bimolecular substitution (SN2) reaction. A nucleophile (Nu:-) attacks the carbon atom bearing the bromine atom, leading to the displacement of the bromide ion as a leaving group and the formation of a new carbon-nucleophile bond.

Given these distinct reactive pathways, a direct chemiluminescence-triggering reaction between acridan esters and this compound is unlikely. Instead, the role of this compound would be in the functionalization of the acridan ester or a related precursor molecule prior to the chemiluminescence step. If the acridan ester structure contains a suitable nucleophilic site (e.g., a hydroxyl or amino group), it could be sulfopropylated via an SN2 reaction. This modification would append a sulfonic acid tail to the molecule, which could alter its solubility, stability, or chemiluminescent properties.

Comparative Studies with 1,3-Propane Sultone and Other Alkylating Agents

This compound is often compared with other sulfopropylating agents, most notably 1,3-propane sultone. nih.gov Both reagents achieve the same net result—the addition of a propanesulfonate group—but through different mechanistic pathways, which influences their reactivity and applications.

1,3-Propane sultone is a cyclic sulfonate ester (a sultone) and is a highly reactive alkylating agent. wikipedia.orgchemicalbook.com Its reactivity stems from the significant ring strain in its four-membered ring. The reaction mechanism involves a nucleophilic attack on one of the carbon atoms of the ring (typically the one adjacent to the oxygen), which leads to the irreversible opening of the ring. nih.gov This process is often highly efficient and can proceed under mild conditions.

In contrast, this compound is a linear haloalkanesulfonate. As discussed, its reaction proceeds via an SN2 mechanism. This reaction is dependent on the strength of the nucleophile, the solvent, and the temperature. While also an effective sulfopropylating agent, the reaction kinetics can differ significantly from those of 1,3-propane sultone. nih.gov

A key comparison can be summarized as follows:

Reactivity: 1,3-propane sultone is generally considered more reactive and hazardous due to its strained ring structure. wikipedia.orgchemicalbook.com

Mechanism: this compound reacts via a substitution mechanism, while 1,3-propane sultone reacts via a ring-opening addition.

Byproducts: The reaction with this compound produces sodium bromide as a byproduct. The ring-opening reaction of 1,3-propane sultone with a neutral nucleophile initially yields a zwitterionic intermediate.

Solubility: this compound's ionic nature makes it more soluble in polar solvents compared to the less polar 1,3-propane sultone.

Studies comparing the reaction rates of sultones and other alkylating agents have been conducted to correlate chemical reactivity with biological activity. nih.gov These studies provide a framework for understanding the relative effectiveness and potential applications of these reagents in various synthetic contexts.

Sulfoalkylation in Polymer Chemistry

The introduction of sulfonic acid groups into polymer structures is a critical strategy for developing materials with enhanced ion-exchange and proton-conducting properties. This compound serves as a valuable reagent in this field, particularly for the synthesis of polymer electrolyte membranes (PEMs) used in fuel cells.

Preparation of Sulfoalkylated Polysulfones for Proton-Conducting Membranes

Polysulfones (PSU) are high-performance thermoplastics known for their thermal and chemical stability. To render them suitable for applications like proton-conducting membranes, they must be functionalized with acidic groups. A common method involves a multi-step synthesis where this compound is used in the final step to attach pendant sulfopropyl chains.

Luthiation: The polysulfone backbone is first metalated, usually with an organolithium reagent like n-butyllithium, to create reactive sites.

Sulfination: The lithiated polymer is then quenched with sulfur dioxide (SO2) gas. This step introduces lithium sulfinate (-SO2Li) groups onto the polymer backbone.

Sulfopropylation: The final step is the reaction of the sulfinated polysulfone with this compound.

Reaction with Lithium Sulfinate Units on Polymer Backbones

The key reaction in the functionalization process is the nucleophilic substitution between the lithium sulfinate units on the polymer and this compound. The sulfinate anion (-SO2-) acts as a potent nucleophile, attacking the electrophilic carbon of the bromopropane chain and displacing the bromide ion. This SN2 reaction covalently links the sulfopropyl group to the polymer backbone via a stable sulfone (-SO2-C-) linkage. This method allows for the creation of polysulfones with short, flexible side chains terminating in a sulfonic acid group, which is crucial for efficient proton transport.

Impact on Polymer Properties: Proton Conductivity and Water Sorption

The addition of sulfopropyl chains to the polysulfone backbone has a profound impact on the material's properties, transforming it from a hydrophobic thermoplastic into a hydrophilic ionomer.

Proton Conductivity: The terminal sulfonic acid groups (-SO3H, after acidification) are highly acidic and act as proton-exchange sites. In the presence of water, these groups dissociate, releasing protons (H+) that can then move through the hydrated membrane. The proton conductivity is directly related to the degree of sulfonation and the hydration level of the membrane. For instance, a polysulfone membrane with 0.9 sulfopropyl chains per repeating unit has been reported to achieve a proton conductivity of 77 mS/cm at 70°C under humidified conditions.

Water Sorption: The ionic sulfonic acid groups are highly hygroscopic and attract water molecules. This water sorption is essential for proton conduction, as it provides the aqueous medium through which protons can be transported. youtube.com Modified polysulfones have been shown to absorb significant amounts of water, with values of 11–14 moles of H2O per mole of sulfonic acid group reported under immersed conditions. calpoly.edunih.gov This property is critical for maintaining high conductivity, especially in fuel cells operating under varying humidity levels.

Below is an interactive data table summarizing the properties of sulfoalkylated polysulfone membranes.

| Property | Value | Conditions |

| Proton Conductivity | 77 mS/cm | 70°C, humidified |

| Water Sorption | 11–14 mol H₂O / mol SO₃H | Immersed |

| Thermal Stability | Stable up to approx. 300°C | Under N₂ atmosphere |

Functionalization of Complex Organic Frameworks

Complex organic frameworks, such as Metal-Organic Frameworks (MOFs) and Porous Aromatic Frameworks (PAFs), are a class of materials characterized by high surface areas and tunable porosity. rsc.orgrsc.orgnih.govrsc.org Functionalizing these frameworks is a key strategy to tailor their properties for specific applications like catalysis, gas separation, and ion conduction. rsc.orgillinois.edusemanticscholar.orggla.ac.ukresearchgate.netresearchgate.net this compound is a suitable reagent for introducing sulfonic acid groups into these structures through post-synthetic modification (PSM). rsc.orgrsc.org

PSM is a technique where the framework is first synthesized and then chemically modified. This approach allows for the incorporation of functional groups that might not be stable under the initial framework synthesis conditions. illinois.edu To functionalize a framework with this compound, the organic linkers of the framework must first possess, or be modified to include, nucleophilic sites. For example, amino or hydroxyl groups can be pre-installed on the aromatic linkers. These nucleophilic groups can then react with this compound in an SN2 reaction to covalently attach the sulfopropylsulfonate side chains.

This functionalization dramatically alters the nature of the framework's pores, changing them from hydrophobic to hydrophilic. This modification enhances the framework's interaction with polar molecules like water and can create pathways for ion transport, making these materials promising candidates for applications in proton-conducting devices or as solid-state acid catalysts.

Mechanistic Studies of Reactions Involving the Bromine and Sulfonate Moieties

The reactivity of this compound is primarily dictated by the interplay between the electrophilic carbon attached to the bromine atom and the electronic effects exerted by the sulfonate group. Mechanistic studies reveal a rich chemistry, particularly concerning nucleophilic substitution reactions.

Nucleophilic Substitution Mechanisms at the Bromine Center

The carbon-bromine bond in this compound is polarized, with the carbon atom being electrophilic and thus susceptible to attack by nucleophiles. The primary mechanism for the substitution of the bromide ion is the bimolecular nucleophilic substitution (SN2) pathway. This is characteristic of primary alkyl halides.

In an SN2 reaction, a nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (bromide). This backside attack leads to an inversion of stereochemistry at the carbon center, although in this achiral molecule, this is not observable. The reaction proceeds through a single transition state where the nucleophile-carbon bond is forming concurrently with the carbon-bromine bond breaking.

The rate of this reaction is dependent on the concentration of both the substrate (this compound) and the incoming nucleophile. A variety of nucleophiles can be employed to displace the bromide, leading to a diverse range of functionalized propanesulfonates.

| Nucleophile (Nu⁻) | Product |

| Hydroxide (OH⁻) | Sodium 3-hydroxypropanesulfonate |

| Cyanide (CN⁻) | Sodium 3-cyanopropanesulfonate |

| Azide (N₃⁻) | Sodium 3-azidopropanesulfonate |

| Thiolate (RS⁻) | Sodium 3-(alkylthio)propanesulfonate |

| Ammonia (NH₃) | 3-Aminopropanesulfonic acid (after neutralization) |

This table is for illustrative purposes and actual reaction conditions may vary.

Role of the Sulfonate Group in Directing Reactivity

The sulfonate group (-SO₃⁻) is a strongly electron-withdrawing group due to the high electronegativity of the oxygen atoms. This has a significant impact on the reactivity of the molecule.

Inductive Effect: The primary influence of the sulfonate group is its strong negative inductive effect (-I effect). This effect withdraws electron density from the propyl chain, including the carbon atom bonded to the bromine. This electron withdrawal makes the carbon atom even more electrophilic and thus more susceptible to nucleophilic attack. This generally leads to an enhancement of the rate of SN2 reactions compared to a similar alkyl bromide without the sulfonate group.

Neighboring Group Participation (Anchimeric Assistance): While less common for sulfonates compared to other groups like carboxylates or certain heteroatoms, the possibility of neighboring group participation (NGP) or anchimeric assistance by the sulfonate group warrants consideration. In such a scenario, one of the oxygen atoms of the sulfonate group could act as an internal nucleophile, attacking the carbon bearing the bromine in an intramolecular SN2 reaction. This would form a transient, strained cyclic intermediate (a sultone-like species). The subsequent attack by an external nucleophile would then open this ring.

If NGP were to occur, it would typically lead to a retention of stereochemistry at the reaction center and a significant rate enhancement compared to analogous systems where NGP is not possible. However, for a simple 3-bromopropanesulfonate system, the formation of a four-membered ring in the transition state is sterically and energetically less favorable. Therefore, while the inductive effect is a definite and significant factor, the role of anchimeric assistance by the sulfonate group in this specific compound is likely to be minor and would require specific kinetic or computational studies to be definitively established. The dominant role of the sulfonate group remains its powerful electron-withdrawing inductive effect, which activates the C-Br bond towards nucleophilic substitution.

Advanced Applications in Materials Science and Engineering

Development of Proton-Conducting Membranes

Proton-conducting membranes are the central component of polymer electrolyte membrane fuel cells (PEMFCs). The efficiency and durability of these fuel cells are largely dependent on the membrane's ability to transport protons while preventing the crossover of fuel. Polysulfone, a high-performance thermoplastic, is a promising candidate for membrane material due to its excellent mechanical, thermal, and chemical stability. However, pristine polysulfone is not proton-conductive. By introducing sulfonic acid groups onto the polymer, a process known as sulfonation, the material can be rendered capable of proton transport. Sodium 3-bromopropanesulfonate (B1229281) is utilized in a post-sulfonation modification technique to create sulfoalkylated polysulfones, which offer distinct advantages for fuel cell applications.

Sulfoalkylated polysulfones, synthesized using reagents like sodium 3-bromopropanesulfonate, are characterized by several key parameters that determine their suitability for fuel cell operation. These properties include ion exchange capacity (IEC), water uptake, and proton conductivity. The IEC value quantifies the number of sulfonic acid groups per unit weight of the polymer and is a direct measure of the potential for proton transport. Water uptake is crucial as the membrane requires adequate hydration to facilitate proton movement.

Table 1: Key Performance Metrics of Sulfoalkylated Polysulfone Membranes

| Property | Description | Typical Value Range | Relevance to Fuel Cell Performance |

|---|---|---|---|

| Ion Exchange Capacity (IEC) | Moles of exchangeable protons per gram of dry polymer. | 0.6 - 1.8 mmol/g | Directly correlates with the number of charge carriers (protons) available for conduction. |

| Water Uptake | The percentage increase in weight due to water absorption. | 4% - 26% | Essential for proton mobility; excessive swelling can compromise mechanical integrity. |

| Proton Conductivity | The measure of the membrane's ability to conduct protons. | 10⁻⁴ - 10⁻³ S/cm | A primary indicator of the membrane's efficiency in a fuel cell. rsc.org |

| Thermal Stability | The temperature at which the polymer begins to degrade. | Up to 190 °C | Ensures the membrane can withstand the operating temperatures of the fuel cell without decomposition. semanticscholar.org |

The degree of sulfonation, or sulfonate content, is a critical factor that can be tailored to optimize membrane performance. A higher degree of sulfonation leads to a greater concentration of sulfonic acid groups, which directly enhances the ion exchange capacity (IEC) of the membrane. rsc.org This, in turn, increases the membrane's hydrophilicity, leading to higher water uptake. rsc.org

The relationship between sulfonate content and proton conductivity is direct; as the number of proton-donating sulfonic acid groups increases, so does the conductivity. semanticscholar.org However, this must be carefully balanced. Excessive sulfonation can lead to extreme swelling of the membrane in the presence of water, which diminishes its mechanical strength and can result in failure under operating conditions. Researchers aim to achieve a degree of sulfonation that maximizes proton conductivity while maintaining the dimensional and mechanical stability of the membrane. researchgate.net

Table 2: Effect of Sulfonation Degree on Polysulfone Membrane Properties

| Degree of Sulfonation | Ion Exchange Capacity (IEC) (mmol/g) | Water Uptake (wt. %) | Proton Conductivity (S/cm) |

|---|---|---|---|

| Low | ~0.62 | ~4.1 | ~10⁻⁴ |

| High | ~1.78 | ~26.0 | ~10⁻³ |

Source: Data compiled from research on sulfonated polysulfone membranes. rsc.org

The long-term stability of proton-conducting membranes is a major challenge for the commercialization of fuel cell technology. researchgate.net Membranes in an operating fuel cell are exposed to a harsh environment characterized by high temperatures, humidity, and oxidative stress. cup.edu.cn Degradation of sulfoalkylated polysulfone membranes can occur through several mechanisms. Chemical degradation often involves attacks by free radicals on the polymer backbone, leading to chain scission and a loss of material integrity. rsc.org Another potential degradation pathway is the hydrolysis of the imide or ether linkages in the polymer backbone, which can be exacerbated at elevated temperatures. cup.edu.cn

Durability studies involve subjecting the membranes to prolonged fuel cell operation, often for thousands of hours, and monitoring changes in performance and material properties. cup.edu.cn Post-operation analysis helps to identify the modes of degradation, such as the formation of pinholes or thinning of the membrane, which can lead to fuel crossover and a drop in cell voltage. researchgate.net Research focuses on enhancing the intrinsic chemical stability of the polymer and incorporating reinforcement materials to improve mechanical robustness and extend the operational lifetime of the membrane. cup.edu.cn

Surfactant and Template Applications in Material Synthesis

Beyond polymer modification, this compound serves as a specialized surfactant in the hydrothermal synthesis of crystalline microporous materials. Its role is particularly notable in the production of silicoaluminophosphates (SAPOs), which are important catalysts in the petrochemical industry.

Silicoaluminophosphates are a class of molecular sieves with a framework structure composed of silicon, aluminum, and phosphorus tetrahedra. The synthesis of these materials often requires a structure-directing agent or template to guide the formation of their specific porous architecture. In certain synthesis routes, particularly those targeting high silicon content, anionic surfactants are employed.

This compound has been successfully used as an anionic surfactant in a two-phase (hexanol/aqueous) synthesis medium for producing SAPO-5, a specific type of silicoaluminophosphate with the AFI framework structure. rsc.org In this role, the surfactant aids in organizing the inorganic precursors at the molecular level, facilitating the crystallization of the desired framework with a high degree of silicon substitution. rsc.orgresearchgate.net

The primary challenge in SAPO synthesis is often controlling the amount and distribution of silicon within the aluminophosphate framework, as this determines the material's acidic and catalytic properties. The use of this compound as a surfactant has been shown to be highly effective in achieving high levels of silicon incorporation into the SAPO-5 structure. rsc.orgresearchgate.net

Research has demonstrated that this synthesis method allows for the preparation of highly crystalline SAPO-5 materials with significantly increased silicon content. rsc.org The successful incorporation of silicon into the crystal lattice was confirmed through various analytical methods, including X-ray Diffraction (XRD), which assesses the crystallinity, and X-ray Fluorescence (XRF), which determines the elemental composition. rsc.orgresearchgate.net This ability to produce high-silicon SAPO-5 is crucial for developing more efficient catalysts for various chemical transformations.

Table 3: Achieved Silicon Content in SAPO-5 Using this compound

| Parameter | Result | Method of Confirmation |

|---|---|---|

| Maximum Silicon Incorporation | 0.511 atoms per unit cell | X-ray Fluorescence (XRF) |

| Crystallinity | High | X-ray Diffraction (XRD) |

Source: Findings from the synthesis of SAPO-5 in a two-phase medium. rsc.orgresearchgate.net

Role in Modulating Reaction Gel Composition in Two-Phase Media

Tailoring Material Properties through Sulfopropyl Derivatization

Sulfopropyl derivatization, a process that introduces sulfopropyl groups into a material's structure, is a key strategy for tailoring the properties of various polymers. This compound serves as a crucial reagent in this process, enabling the modification of polymers to achieve desired characteristics such as improved hydrophilicity, altered mechanical strength, and enhanced swelling capacity.

The introduction of the negatively charged sulfonate group via sulfopropylation can significantly impact the behavior of materials, particularly in aqueous environments. This modification is especially relevant in the development of hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water. The incorporation of sulfonate groups can increase the electrostatic repulsion between polymer chains, leading to a higher degree of swelling.

Research has shown that the degree of sulfopropylation is a critical parameter that can be controlled to fine-tune the material's properties. For instance, in the context of hydrogels, a higher degree of sulfopropylation generally leads to a greater swelling ratio. This is attributed to the increased osmotic pressure within the hydrogel network due to the presence of a higher concentration of counter-ions associated with the sulfonate groups.

A study on the modification of a biopolymer with a sulfopropylating agent demonstrated a clear correlation between the degree of substitution and the resulting properties. As the amount of the sulfopropylating agent was increased, the degree of substitution in the final product also increased, leading to measurable changes in its physical characteristics.

Table 1: Impact of Sulfopropylation on Polymer Properties

| Polymer System | Modification | Observed Effect on Swelling Ratio | Observed Effect on Mechanical Properties |

|---|---|---|---|

| Biopolymer Hydrogel | Introduction of sulfopropyl groups | Increased swelling capacity with higher degree of substitution. | Modification of compressive modulus. |

| Synthetic Polymer Membrane | Surface sulfopropylation | Enhanced surface hydrophilicity and water permeability. | Altered surface charge and anti-fouling characteristics. |

The ability to tailor material properties through sulfopropyl derivatization using this compound opens up possibilities for the development of advanced materials for a wide range of applications, including in the biomedical field for drug delivery and tissue engineering, as well as in separation technologies for the creation of specialized membranes.

Investigations into Biological and Biochemical Interactions

Inhibition of Methanogenesis and Microbial Metabolism

The primary biological significance of sodium 3-bromopropanesulfonate (B1229281) lies in its ability to inhibit methanogenesis, a key metabolic process in various anaerobic environments, including the rumen of livestock.

Mechanism of Action as an MCR Inhibitor

Sodium 3-bromopropanesulfonate is recognized as a potent inhibitor of methyl-coenzyme M reductase (MCR), the enzyme that catalyzes the final step in methane (B114726) formation. The mechanism of inhibition involves 3-BPS acting as an alternative substrate for the MCR enzyme. In its active state, the nickel-containing coenzyme F430 at the active site of MCR reacts with 3-BPS. This reaction is independent of coenzyme B and leads to the debromination of 3-BPS and the formation of a distinct Ni(III)-propylsulfonate species. The formation of this alkylnickel intermediate is a key step in the inhibitory process. This interaction effectively blocks the enzyme's ability to process its natural substrate, methyl-coenzyme M, thereby halting the production of methane. Spectroscopic and kinetic studies have provided evidence for the intermediacy of this alkylnickel species, which is catalytically competent in both the generation of propanesulfonate and the regeneration of the active MCR state upon reaction with thiols.

Comparison with Other Methanogenesis Inhibitors (e.g., Bromoethanesulfonate, 3-Nitrooxypropanol)

This compound is often compared with other well-known methanogenesis inhibitors, such as 2-bromoethanesulfonate (B1233127) (BES) and 3-nitrooxypropanol (3-NOP).

Bromoethanesulfonate (BES): Both 3-BPS and BES are structural analogs of coenzyme M. BES is a widely used and effective inhibitor of methanogenesis that also targets the MCR enzyme. While both compounds act on the same enzyme, there can be differences in their efficacy and the specifics of their interaction with the active site. Some studies have indicated that while BES is a potent inhibitor across a range of methanogens, the inhibitory effect of 3-BPS can be less consistent. For instance, one study found that while BES effectively inhibited all tested methanogens, 3-BPS failed to inhibit any of the methanogens under the tested conditions. ari7227.org

3-Nitrooxypropanol (3-NOP): 3-NOP is another potent inhibitor of MCR. mdpi.commdpi.comnih.govejast.orgresearchgate.netnih.govnih.govmdpi.com Unlike the brominated sulfonates, 3-NOP is a structural analogue of methyl-coenzyme M. ejast.org Its mechanism involves the oxidation of the nickel center in coenzyme F430, rendering the MCR enzyme inactive. researchgate.net Both 3-NOP and BES have been shown to target MCR. nih.gov Numerous in vitro and in vivo studies have demonstrated the high efficacy of 3-NOP in reducing methane emissions from ruminants. mdpi.commdpi.comnih.govejast.orgresearchgate.netnih.govnih.govmdpi.com

| Inhibitor | Target Enzyme | General Mechanism of Action |

| This compound | Methyl-coenzyme M reductase (MCR) | Acts as an alternative substrate, forming a Ni(III)-propylsulfonate intermediate. |

| Bromoethanesulfonate (BES) | Methyl-coenzyme M reductase (MCR) | Structural analog of coenzyme M, inhibiting the enzyme. nih.gov |

| 3-Nitrooxypropanol (3-NOP) | Methyl-coenzyme M reductase (MCR) | Structural analog of methyl-coenzyme M, oxidizes the nickel center of coenzyme F430. ejast.orgresearchgate.net |

Specificity and Efficacy in Various Methanogenic Organisms

The effectiveness of this compound as a methanogenesis inhibitor can vary significantly among different species of methanogenic archaea. Research has shown that there are important differences in the sensitivity of various methanogens to chemical inhibitors, which may be attributed to differences in cell membrane structure and substrate utilization pathways.

One study investigating the effects of several chemical inhibitors on pure cultures of methanogens reported that 3-bromopropanesulfonate failed to inhibit any of the tested organisms. ari7227.org This included strains from the genera Methanobacterium, Methanoculleus, and Methanosarcina. ari7227.org In contrast, the same study found that bromoethanesulfonate was effective against all tested methanogens, with strains of Methanosarcina species being the most resistant and those of the order Methanobacteriales being the least resistant. ari7227.org This suggests a high degree of specificity and potentially limited efficacy of 3-BPS depending on the target methanogen and the experimental conditions.

In Vitro and In Vivo Studies on Rumen Methanogens

The primary application for methanogenesis inhibitors like this compound is the reduction of methane emissions from ruminant livestock. However, specific data from in vitro and in vivo studies focusing on 3-BPS in rumen environments are limited in the scientific literature.

In vitro studies using rumen fluid are a common method to screen the effectiveness of methanogenesis inhibitors. While numerous studies have been conducted on compounds like 3-nitrooxypropanol mdpi.com and bromoethanesulfonate, demonstrating their ability to reduce methane production in simulated rumen environments, similar detailed investigations for 3-BPS are not as prevalent.

Similarly, in vivo studies, which involve administering the compound to live animals and measuring their methane output, are crucial for validating the practical efficacy of an inhibitor. Extensive in vivo research has been carried out for 3-NOP, showing consistent reductions in enteric methane emissions in both beef and dairy cattle. mdpi.comnih.govnih.govmdpi.com However, there is a notable lack of published in vivo data for this compound in ruminants. The conflicting results from pure culture studies regarding its efficacy likely contribute to the limited number of comprehensive studies in complex systems like the rumen.

Antimicrobial Properties and Mechanisms

Beyond its effects on methanogenic archaea, the broader antimicrobial properties of this compound against bacteria are not well-documented in the available scientific literature.

Interaction with Bacterial Cell Membranes

There is currently a lack of specific research on the direct interaction of this compound with bacterial cell membranes. The potential for this compound to act as an antimicrobial agent by disrupting membrane integrity or other cellular functions has not been a primary focus of investigation. Therefore, its mechanisms of action as a potential antibacterial agent remain uncharacterized.

Potential as a Proton Donor and its Biological Implications

This compound possesses a sulfonate group, which is the salt of a strong acid (propanesulfonic acid). In aqueous solutions, this compound fully dissociates, and therefore, the sulfonate group itself does not act as a proton donor. The potential for this molecule to influence proton concentration in a biological system would be negligible under physiological conditions. Any biological implications would likely stem from its role as an alkylating agent due to the bromo-substituent, rather than as a proton donor.

Binding to Affinity Ligands and Inhibition of Bacterial Growth

The potential for this compound to inhibit bacterial growth likely resides in its ability to act as an alkylating agent. The bromine atom on the propyl chain is a good leaving group, making the compound susceptible to nucleophilic attack by functional groups present in biological macromolecules.

Theoretical Mechanism of Action:

It is hypothesized that the antibacterial activity of this compound could be due to the alkylation of essential biomolecules within bacteria, such as enzymes or DNA. The sulfonate group imparts water solubility to the molecule, allowing it to be transported within the aqueous environment of a biological system. Once in proximity to a target molecule, a nucleophilic group (e.g., a thiol group on a cysteine residue in a protein or a nitrogen atom in a DNA base) could attack the carbon atom bearing the bromine, leading to the formation of a covalent bond and the displacement of the bromide ion. This covalent modification could inactivate enzymes or disrupt DNA replication, ultimately leading to the inhibition of bacterial growth.

Bioconjugation and Labeling Applications

The bifunctional nature of this compound, with a reactive alkyl bromide and a highly polar sulfonate group, suggests its potential utility in bioconjugation and the development of labeling reagents.

Sulfobetaines are a class of zwitterions that are known for their excellent biocompatibility and resistance to non-specific protein adsorption. The introduction of sulfobetaine (B10348) moieties onto biomolecules can enhance their water solubility and reduce immunogenicity.

This compound can theoretically be used as a reagent to introduce a sulfopropyl group onto a biomolecule. For example, primary or secondary amine groups on proteins or other biomolecules could react with the alkyl bromide of this compound to form a tertiary amine. If the original biomolecule also contains a positively charged group, this modification would result in the formation of a sulfobetaine structure. This process, known as sulfopropylation, could be a valuable tool for modifying the physicochemical properties of biomolecules for therapeutic or diagnostic applications.

While direct applications of this compound in immunoassays are not documented, its potential lies in its ability to modify components of these assays. For instance, it could be used to introduce the hydrophilic sulfonate group onto antibodies or antigens. This modification could improve the solubility and stability of these reagents in aqueous buffers used in immunoassays, potentially leading to improved assay performance and reliability. However, specific examples or detailed research findings of its use in this context are not currently published.

Chemiluminescent labels are widely used in highly sensitive immunoassays. These labels are molecules that can be induced to emit light through a chemical reaction. The development of novel chemiluminescent labels often involves the synthesis of molecules with specific functional groups for conjugation to biomolecules.

Theoretically, this compound could serve as a precursor or a modifying agent in the synthesis of water-soluble chemiluminescent labels. The sulfonate group would enhance the water solubility of the label, which is often a desirable property for biological applications. The bromo-functional group provides a reactive handle for attaching the sulfopropyl group to a chemiluminescent core structure or for linking the entire molecule to a biomolecule. However, there is no specific mention in the scientific literature of this compound being used for the development of such labels.

Analytical Methodologies for Sodium 3 Bromopropanesulfonate and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the detailed structural analysis of Sodium 3-Bromopropanesulfonate (B1229281). By probing the interactions of the molecule with electromagnetic radiation, these methods offer insights into the connectivity of atoms and the nature of the chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule in solution. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of Sodium 3-Bromopropanesulfonate.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to one another. For this compound, the structure (Br-CH₂-CH₂-CH₂-SO₃Na) suggests three distinct proton signals, each corresponding to one of the methylene (B1212753) (CH₂) groups. The chemical shifts are influenced by the electronegativity of the adjacent atoms (bromine and the sulfonate group).

The methylene group attached to the bromine atom (Br-CH₂) is expected to be the most deshielded, thus appearing at the highest chemical shift (downfield).

The methylene group adjacent to the sulfonate group (CH₂-SO₃Na) will also be shifted downfield, but typically to a lesser extent than the one bonded to bromine.

The central methylene group (-CH₂-) will be the most shielded and appear at the lowest chemical shift (upfield).

Each of these signals would be expected to appear as a triplet due to spin-spin coupling with the protons on the adjacent methylene group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. For this compound, three distinct signals are expected, corresponding to the three carbon atoms in the propane (B168953) chain. The chemical shifts are influenced by the neighboring electronegative atoms.

The carbon atom bonded to the bromine (C-Br) would have a distinct chemical shift.

The carbon atom adjacent to the sulfonate group (C-SO₃Na) would also have a characteristic chemical shift.

The central carbon atom will exhibit a third unique signal.

A representative, though not experimentally derived for this specific molecule, data table for the expected NMR shifts is provided below.

| Assignment | ¹H NMR Chemical Shift (ppm, predicted) | ¹³C NMR Chemical Shift (ppm, predicted) |

| Br-C H₂- | ~3.6 | ~35 |

| -CH₂- | ~2.2 | ~28 |

| -C H₂-SO₃Na | ~3.1 | ~50 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their vibrational modes.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The sulfonate group (SO₃) in this compound is a strong IR absorber and will produce characteristic intense peaks. The C-Br and C-H bonds will also have distinct absorption bands.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. While C-H and C-Br stretches are observable, the sulfonate group's symmetric stretch is typically a strong and easily identifiable Raman band. Raman spectroscopy is particularly useful for aqueous solutions, where water's strong IR absorption can obscure important spectral regions.

Key vibrational modes for this compound are summarized in the table below.

| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

| -SO₃⁻ | Asymmetric Stretch | 1260-1150 (strong) | 1260-1150 (weak) |

| -SO₃⁻ | Symmetric Stretch | 1070-1030 (strong) | 1070-1030 (strong) |

| C-H (alkane) | Stretch | 2960-2850 (medium) | 2960-2850 (strong) |

| C-Br | Stretch | 650-550 (medium-strong) | 650-550 (strong) |

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation patterns.

For this compound, which is a salt, soft ionization techniques such as Electrospray Ionization (ESI) are typically used. In negative ion mode ESI-MS, the spectrum would be expected to show the [M-Na]⁻ ion, which corresponds to the 3-bromopropanesulfonate anion. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a characteristic isotopic pattern for any bromine-containing fragment, with two peaks of nearly equal intensity separated by two mass units.

High-resolution mass spectrometry can provide the exact mass of the ions, allowing for the determination of the elemental composition. Fragmentation of the parent ion can occur, providing further structural information. Common fragmentation pathways for 3-bromopropanesulfonate could include the loss of SO₃ or Br.

| Ion | Expected m/z (for ⁷⁹Br) | Expected m/z (for ⁸¹Br) | Notes |

| [C₃H₆BrO₃S]⁻ | 204.9 | 206.9 | Anion of the parent compound |

| [C₃H₆Br]⁺ | 121.0 | 123.0 | Loss of SO₃ (in positive ion mode) |

| [C₃H₆SO₃]⁻ | 122.0 | - | Loss of Br |

Chromatographic Separation and Purification Techniques

Chromatographic techniques are essential for separating this compound from impurities, byproducts, and unreacted starting materials, as well as for monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of components in a mixture. For a polar and ionic compound like this compound, reversed-phase HPLC is a common approach.

A typical HPLC method would involve a C18 stationary phase and a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with a buffer to control the pH and improve peak shape. Due to the lack of a strong chromophore in this compound, detection can be achieved using a UV detector at a low wavelength (around 200-210 nm) or, more universally, with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer.

HPLC is invaluable for determining the purity of a sample by separating the main compound from any impurities. The area of the peak corresponding to this compound relative to the total area of all peaks gives a measure of its purity. It is also used to monitor the progress of a reaction by analyzing samples at different time points to observe the consumption of reactants and the formation of the product.

A hypothetical set of HPLC conditions is outlined below.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (e.g., 30:70) with 0.1% formic acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or ELSD |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. While this compound itself is a non-volatile salt and therefore not suitable for direct GC analysis, this technique is highly effective for the detection and quantification of any volatile byproducts that may be present from its synthesis.

For instance, if the synthesis of this compound involves reactants or solvents that are volatile, GC can be used to ensure their complete removal from the final product. The sample for GC analysis would typically be prepared by dissolving it in a suitable solvent and analyzing the headspace (the gas above the liquid) or by direct injection of the solution. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection.

The applicability of GC is entirely dependent on the specific synthetic route and the nature of the potential impurities. For example, if a reaction was carried out in a solvent like isopropanol (B130326), GC could be used to detect any residual isopropanol in the final product.

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is an essential technique for characterizing the molecular weight and molecular weight distribution of polymers derived from this compound, such as zwitterionic polysulfobetaines. wikipedia.org In GPC, a polymer solution is passed through a column packed with porous gel beads. Larger polymer molecules are excluded from the pores and thus elute more quickly, while smaller molecules penetrate the pores to varying extents and have longer elution times. windows.net This size-based separation allows for the determination of key parameters like the weight-average molecular weight (Mw), number-average molecular weight (Mn), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. campoly.com

The properties and performance of a polymer are highly dependent on its molecular weight distribution. lcms.cz For instance, the blood compatibility of zwitterionic poly(sulfobetaine methacrylate) (polySBMA) can be tuned by controlling its molecular weight. researchgate.net GPC is used to confirm that the polymerization process has yielded a polymer with the desired molecular weight and a narrow PDI, which is often crucial for applications requiring batch-to-batch consistency. campoly.comresearchgate.net

The analysis of polymers with strongly interacting ionic groups, such as polysulfobetaines, can be challenging due to potential interactions with the column packing material and aggregation in solution. nih.gov Therefore, method development often involves selecting appropriate mobile phases and additives (e.g., salts) to suppress these interactions and ensure an accurate size-based separation. lcms.cznih.gov A variety of detectors can be used, including refractive index (RI) detectors, viscometers, and multi-angle laser light scattering (MALLS) detectors, which can provide absolute molecular weight determination without the need for column calibration with polymer standards. campoly.compolymerchar.com

Below is a table representing typical GPC data for a poly(sulfobetaine) synthesized via controlled radical polymerization.

| Sample ID | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) |

| PolySBMA-1 | 52.5 | 61.4 | 1.17 |

| PolySBMA-2 | 105.2 | 124.1 | 1.18 |

| PolySBMA-3 | 210.8 | 252.9 | 1.20 |

This interactive table contains representative data for poly(sulfobetaine methacrylate) (polySBMA) samples, illustrating how GPC is used to verify the controlled increase in molecular weight while maintaining a low polydispersity index (PDI).

X-ray Diffraction (XRD) for Crystallinity and Structural Analysis

X-ray Diffraction (XRD) is a powerful, non-destructive technique used to investigate the atomic and molecular structure of materials. For polymers derived from this compound, XRD is primarily employed to determine the degree of crystallinity. icdd.com Polymers can exist in various forms, including crystalline, semi-crystalline, and amorphous states. icdd.com Crystalline regions, where polymer chains are highly ordered, produce sharp diffraction peaks, while amorphous regions, characterized by disordered chain arrangements, result in broad halos in the XRD pattern. scitepress.orgresearchgate.net

The degree of crystallinity significantly influences the mechanical, thermal, and barrier properties of a polymer. For example, in the development of polymer electrolyte membranes from sulfonated polymers, XRD is used to study the material's structure, as crystallinity can affect ion transport and mechanical stability. scitepress.org

In the analysis of polysulfobetaines and related zwitterionic polymers, XRD can reveal information about the packing of polymer chains influenced by the strong electrostatic interactions between the cationic and anionic groups. The presence of sharp peaks would indicate long-range order and crystalline domains, whereas a predominantly amorphous halo would suggest a lack of ordered structure. This information is vital for understanding structure-property relationships in these materials. researchgate.net

The following table presents hypothetical XRD data for a semi-crystalline polymer derivative of this compound.

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity | Miller Index (hkl) |

| 19.8 | 4.48 | High | (110) |

| 22.5 | 3.95 | Medium | (200) |

| 28.9 | 3.09 | Low | (211) |

| 40.5 | 2.23 | Medium | (002) |

This interactive table shows representative XRD peak data. The 2θ angle is the position of the diffraction peak, from which the d-spacing (the distance between atomic planes in the crystal lattice) is calculated using Bragg's Law. The relative intensity and Miller indices provide further information about the crystal structure.

Thermogravimetric Analysis (TGA) for Thermal Stability of Derivatives

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. It is a critical tool for evaluating the thermal stability and degradation profile of polymers derived from this compound. marquette.edu The TGA curve plots the percentage of initial mass remaining against temperature, providing key information such as the onset temperature of decomposition, the temperatures of maximum degradation rates, and the amount of residual char at high temperatures. inoe.ro

The thermal stability of polysulfonates is a crucial parameter for their processing and end-use applications. TGA studies on related polymers like poly(sodium 4-styrenesulfonate) show that degradation often occurs in multiple stages. marquette.edu These stages can be attributed to the loss of absorbed water, the scission of the sulfonate group (often evolving as sulfur dioxide), and finally, the degradation of the polymer backbone. marquette.edu The incorporation of sulfonic acid or sulfonate salt groups into a polymer backbone can influence its thermal stability; in some cases, it may decrease the initial decomposition temperature compared to the non-sulfonated precursor. researchgate.net

The data below summarizes typical findings from a TGA experiment on a polysulfobetaine under a nitrogen atmosphere.

| Degradation Stage | Temperature Range (°C) | Mass Loss (%) | Associated Process |

| 1 | 50 - 150 | ~5% | Loss of adsorbed water |

| 2 | 280 - 400 | ~45% | Scission of sulfonate group and side-chain degradation |

| 3 | 400 - 550 | ~35% | Main polymer backbone decomposition |

| Residual Mass at 600°C | ~15% | Char residue |

This interactive table outlines the distinct thermal degradation stages for a typical polysulfobetaine derivative as determined by TGA. This information is vital for defining the material's upper service temperature.

Calorimetry Measurements for Water Sorption in Materials

Calorimetry techniques, particularly Differential Scanning Calorimetry (DSC), are employed to measure heat flow associated with transitions in materials as a function of temperature. For hydrogels and membranes derived from this compound, calorimetry is a valuable tool for studying their interaction with water, including water sorption and the state of water within the polymer matrix. exlibrisgroup.com Hydrogels based on zwitterionic polymers like polysulfobetaines are known for their high hydrophilicity and ability to absorb and retain significant amounts of water.

DSC can be used to quantify the different states of water within a hydrogel, which are often categorized as "freezing" or "bound" water. Freezing water behaves like bulk water and shows a melting/freezing transition near 0°C. Bound water, which interacts strongly with the polymer chains, does not freeze at this temperature. By measuring the enthalpy (heat) of the melting transition, the amount of freezing water can be calculated, and by subtraction from the total water content, the amount of non-freezing bound water can be determined. researchgate.net

Furthermore, specialized calorimetry setups can be used to directly measure the enthalpy of water sorption, which provides insight into the energetics of the polymer-water interaction. epfl.ch For example, a more exothermic enthalpy of sorption indicates a stronger binding of water molecules to the material. epfl.ch This information is critical for applications such as moisture-absorbing materials, drug delivery systems, and biocompatible coatings. nih.gov

The following table shows representative data from a DSC analysis of a hydrated polysulfobetaine hydrogel to determine its water-binding properties.

| Parameter | Value | Unit | Description |

| Total Water Content (Wc) | 75 | wt% | Total mass of water in the swollen hydrogel. |

| Melting Enthalpy (ΔHm) | 205.4 | J/g of water | Enthalpy of melting for the water within the hydrogel. |

| Enthalpy of Pure Water (ΔHm°) | 334 | J/g | Standard melting enthalpy of pure bulk water. |

| Freezing Water Content (Wf) | 46.2 | wt% | Calculated as (ΔHm / ΔHm°) * Wc. |

| Bound Water Content (Wb) | 28.8 | wt% | Calculated as Wc - Wf. |

This interactive table demonstrates how calorimetry data is used to quantify the different states of water within a hydrogel. The amount of bound water is a key indicator of the material's hydrophilicity and interaction with the aqueous environment.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations of Molecular Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and reactivity of molecules. mdpi.comscielo.org.mx For Sodium 3-Bromopropanesulfonate (B1229281), these calculations can provide a detailed understanding of its molecular structure and chemical behavior.

Theoretical calculations can determine various molecular descriptors that are crucial for predicting reactivity. nih.govnih.gov These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity. Other calculated parameters such as ionization potential, electron affinity, electronegativity, and molecular hardness offer further insights into the compound's chemical nature. mdpi.com

The distribution of electron density within the Sodium 3-Bromopropanesulfonate molecule, which can be visualized through molecular electrostatic potential (MEP) maps, is critical for identifying electrophilic and nucleophilic sites. This information is invaluable for predicting how the molecule will interact with other chemical species and for understanding its reaction mechanisms.

| Calculated Property | Significance |

|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability. |

| Ionization Potential | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity | The energy released when an electron is added to the molecule. |

| Electronegativity | A measure of the tendency of the molecule to attract electrons. |

| Molecular Hardness | A measure of the molecule's resistance to change in its electron distribution. |

Molecular Dynamics Simulations of Interactions in Biological Systems

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. nih.gov These simulations can provide detailed, atomistic-level insights into the interactions of this compound with biological macromolecules such as proteins and lipid membranes. nih.govresearchgate.netresearchgate.net

In the context of biological systems, MD simulations can be used to explore how this compound might bind to a protein's active site or interact with a cell membrane. theses.cz By simulating the compound in a solvated, biologically relevant environment, researchers can observe its conformational changes and binding modes. acs.org This is particularly useful for understanding potential mechanisms of action if the compound were to be developed for a biological application.

For instance, simulations could reveal whether the sulfonate group forms specific hydrogen bonds or electrostatic interactions with amino acid residues in a protein. theses.cz Similarly, MD studies can elucidate how the molecule partitions into and permeates through lipid bilayers, which is a critical aspect of drug delivery and bioavailability. nih.govresearchgate.net The insights gained from these simulations can guide the design of derivatives with improved binding affinity or membrane permeability.

Structure-Activity Relationship (SAR) Studies for Biological Applications

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. wikipedia.org For this compound, computational SAR analyses can be employed to predict its potential biological effects and to guide the design of new analogs with enhanced or more specific activities.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that link chemical structure to biological activity in a quantitative manner. wikipedia.orgnih.govresearchgate.net These models are built using a set of known compounds and their measured activities. For a compound like this compound, a QSAR model could be developed by synthesizing a library of derivatives with variations in the alkyl chain length, the position of the bromine atom, or by replacing the bromine with other halogens.

The biological activity of these derivatives would then be experimentally determined, and this data would be used to build a predictive QSAR model. Key molecular descriptors, such as hydrophobicity, electronic properties, and steric parameters, would be calculated for each derivative and used as variables in the model. nih.gov Such a model could then be used to predict the activity of yet-unsynthesized derivatives, thereby prioritizing synthetic efforts. nih.govnih.gov The sulfonate group is known to be important in the metabolic transformation of various small molecules and can significantly impact their biological activity. mdpi.com

| Structural Modification | Potential Impact on Activity | Relevant Descriptors |

|---|---|---|

| Altering alkyl chain length | Changes in hydrophobicity and steric interactions. | LogP, Molecular Volume |

| Changing halogen substituent | Modulation of electronic and steric properties. | Electronegativity, van der Waals radius |

| Varying sulfonate position | Alteration of binding geometry and polarity. | Dipole Moment, Molecular Shape |

Prediction of Novel Reaction Pathways and Derivatives

Computational chemistry offers powerful tools for predicting novel reaction pathways and for the rational design of new derivatives of this compound. chemrxiv.org By modeling the reactivity of the parent compound, it is possible to explore potential chemical transformations that would be difficult or time-consuming to investigate experimentally.

Theoretical models can be used to calculate the activation energies and reaction enthalpies for various potential reactions, allowing for the prediction of the most favorable reaction pathways. researchgate.net For example, the reactivity of the carbon-bromine bond can be computationally studied to predict its susceptibility to nucleophilic substitution or elimination reactions. This can guide the synthesis of new derivatives where the bromine atom is replaced by other functional groups.

Furthermore, computational frameworks can be used to systematically generate large networks of potential reactions and products, starting from this compound. nih.govcdc.gov These methods can help in the discovery of novel derivatives with desired properties. For instance, derivatization is a common strategy to enhance the analytical detection of compounds or to modify their physicochemical properties for specific applications. jfda-online.comlibretexts.orgmdpi.com Computational predictions can help in selecting the most promising derivatization reagents and reaction conditions.

The insights gained from these predictive studies can accelerate the discovery of new compounds with tailored properties for various applications, from materials science to pharmacology.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Transformations

The unique structure of Sodium 3-Bromopropanesulfonate (B1229281) makes it an ideal candidate for the exploration of novel synthetic transformations. Future research is likely to focus on leveraging its dual reactivity to construct complex molecular architectures, particularly in the realm of heterocyclic chemistry.